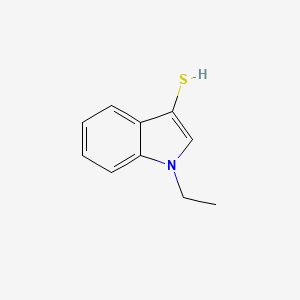
(3E)-2,2-Diphenyl-N-(2-phenylethyl)-1-benzofuran-3(2H)-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2-Diphenylbenzofuran-3(2H)-ylidene)-2-phenylethanamine is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its unique structure, which includes a benzofuran ring system substituted with diphenyl groups and a phenylethanamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Diphenylbenzofuran-3(2H)-ylidene)-2-phenylethanamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through a Friedel-Crafts acylation reaction followed by cyclization
Introduction of Diphenyl Groups: The diphenyl groups can be introduced through a Grignard reaction, where phenylmagnesium bromide reacts with the benzofuran core to form the diphenyl-substituted benzofuran.
Formation of Phenylethanamine Moiety: The phenylethanamine moiety can be synthesized through a reductive amination reaction. This involves the reaction of a phenylacetaldehyde with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of N-(2,2-Diphenylbenzofuran-3(2H)-ylidene)-2-phenylethanamine may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
化学反応の分析
Types of Reactions
N-(2,2-Diphenylbenzofuran-3(2H)-ylidene)-2-phenylethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of benzofuran-2-one derivatives.
Reduction: Formation of benzofuran-2-ol derivatives.
Substitution: Formation of halogenated benzofuran derivatives.
科学的研究の応用
N-(2,2-Diphenylbenzofuran-3(2H)-ylidene)-2-phenylethanamine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antioxidant, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways. It serves as a tool for understanding the molecular mechanisms of various diseases.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in the synthesis of advanced materials, such as polymers and dyes.
作用機序
The mechanism of action of N-(2,2-Diphenylbenzofuran-3(2H)-ylidene)-2-phenylethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
類似化合物との比較
Similar Compounds
2,2-Diphenyl-1,3-propanediol: A compound with similar diphenyl substitution but different core structure.
Benzofuran-2-one derivatives: Compounds with a benzofuran core and various substituents.
Uniqueness
N-(2,2-Diphenylbenzofuran-3(2H)-ylidene)-2-phenylethanamine is unique due to its combination of a benzofuran core with diphenyl and phenylethanamine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
66749-69-7 |
|---|---|
分子式 |
C28H23NO |
分子量 |
389.5 g/mol |
IUPAC名 |
2,2-diphenyl-N-(2-phenylethyl)-1-benzofuran-3-imine |
InChI |
InChI=1S/C28H23NO/c1-4-12-22(13-5-1)20-21-29-27-25-18-10-11-19-26(25)30-28(27,23-14-6-2-7-15-23)24-16-8-3-9-17-24/h1-19H,20-21H2 |
InChIキー |
SEGIOOHJYZXQCT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCN=C2C3=CC=CC=C3OC2(C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


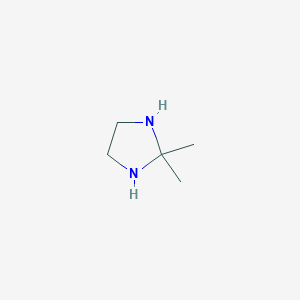
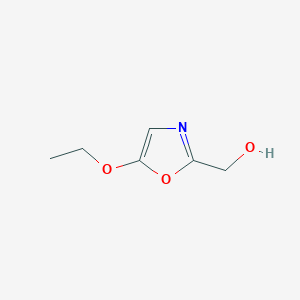
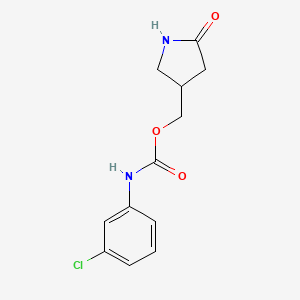
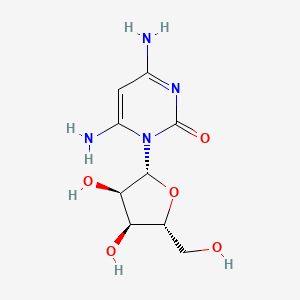
![1-(2,4-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B12901585.png)
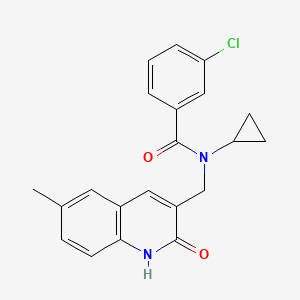

![bis(1-adamantyl)-[[2-(ditert-butylphosphanylmethyl)-4,5-diphenylphenyl]methyl]phosphane](/img/structure/B12901595.png)
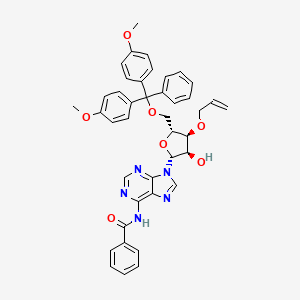
![1-phenyl-N-(o-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B12901602.png)
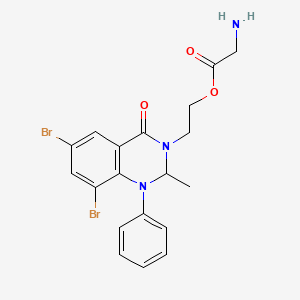
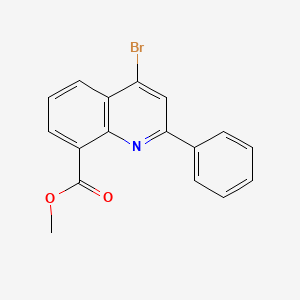
![3-Chloro-5-phenyl-5,11-dihydroisoindolo[2,1-a]quinazoline](/img/structure/B12901630.png)
